molecular formula C17H14N6O2S B2750580 N-(furan-2-ylmethyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 868968-97-2

N-(furan-2-ylmethyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2750580
CAS No.: 868968-97-2
M. Wt: 366.4
InChI Key: FDEWQFQENFSTNH-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H14N6O2S and its molecular weight is 366.4. The purity is usually 95%.
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Biological Activity

N-(furan-2-ylmethyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan moiety linked to a thioacetamide and a triazolopyridazine structure. Its molecular formula is C₁₄H₁₅N₃O₁S, indicating the presence of nitrogen and sulfur in its framework, which are crucial for its biological interactions.

1. Antimicrobial Activity

Research indicates that derivatives of the triazole scaffold exhibit significant antimicrobial properties. For instance, compounds containing the 1,2,4-triazole nucleus have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL for some derivatives . The presence of the pyridine ring enhances this activity through improved interactions with bacterial enzymes.

2. Antitubercular Activity

In a study focusing on anti-tubercular agents, compounds similar to this compound were evaluated against Mycobacterium tuberculosis. Some derivatives exhibited IC₅₀ values ranging from 1.35 to 2.18 μM, indicating potent activity against this pathogen .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The triazole ring can act as a competitive inhibitor for various enzymes involved in bacterial cell wall synthesis and replication.
  • Molecular Interactions : Docking studies have shown that the compound can effectively bind to target proteins in pathogens, disrupting their function .

Case Study 1: Antimicrobial Efficacy

A series of triazole derivatives were synthesized and tested for their antimicrobial activity. Among them, one compound showed an MIC of 0.125 μg/mL against S. aureus, demonstrating the potential of triazole-containing compounds in treating resistant bacterial infections .

Case Study 2: Cytotoxicity Assessment

In evaluating the cytotoxic effects on human embryonic kidney cells (HEK-293), compounds derived from similar scaffolds were found to be non-toxic at therapeutic concentrations. This suggests a favorable safety profile for further development .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC₅₀ / MIC (μM)Reference
AntimicrobialStaphylococcus aureus0.125
AntitubercularMycobacterium tuberculosis1.35 - 2.18
CytotoxicityHEK-293 CellsNon-toxic

Scientific Research Applications

Structural Representation

ComponentDescription
Furan RingContributes to electron delocalization and potential biological activity.
Pyridine MoietyEnhances binding affinity to biological targets.
ThioacetamideImparts unique reactivity and interaction capabilities.

Antimicrobial Activity

Research indicates that derivatives of triazoles, including those similar to N-(furan-2-ylmethyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide, exhibit significant antimicrobial properties. For instance:

  • 1,2,4-Triazole Derivatives : These compounds have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 μg/mL for certain derivatives .

Antiviral Properties

Recent investigations into triazole derivatives have unveiled their potential as antiviral agents. For example, compounds containing the triazole scaffold have been developed as inhibitors against SARS-CoV-2 . The incorporation of furan and pyridine rings may enhance their activity against viral targets by improving bioavailability and interaction with viral proteins.

Case Study 1: Triazole Derivatives in Antimicrobial Research

A series of 1,2,4-triazole derivatives were synthesized and evaluated for their antimicrobial properties. Among them:

  • Compound 30a : Displayed MIC values of 0.125–8 μg/mL against multiple bacterial strains.

This study emphasizes the importance of structural modifications in enhancing antimicrobial efficacy .

Case Study 2: Development of Anti-Tubercular Agents

In a study focused on anti-tubercular agents:

  • Compounds 6a and 6e : Exhibited significant anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 μM.

These findings suggest that similar structural motifs in this compound could lead to promising anti-tubercular agents .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2S/c24-15(19-10-13-4-2-8-25-13)11-26-16-6-5-14-20-21-17(23(14)22-16)12-3-1-7-18-9-12/h1-9H,10-11H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEWQFQENFSTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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